molecular formula C11H10N4 B14219301 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine CAS No. 827318-18-3

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine

Cat. No.: B14219301
CAS No.: 827318-18-3
M. Wt: 198.22 g/mol
InChI Key: JDPNIJBLUNFLTR-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused to an indole ring, which gives it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine typically involves the condensation of appropriate hydrazine derivatives with indole-2-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide
  • N-(1,2-dihydro-3H-pyrazol-3-ylidene)acetimidamide

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-amine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its fused pyrazole-indole ring system allows for diverse reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

CAS No.

827318-18-3

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indol-6-amine

InChI

InChI=1S/C11H10N4/c12-8-2-1-7-5-11(14-10(7)6-8)9-3-4-13-15-9/h1-6,14H,12H2,(H,13,15)

InChI Key

JDPNIJBLUNFLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)C3=CC=NN3

Origin of Product

United States

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